Pentadecylphosphocholine
Overview
Description
Molecular Structure Analysis
Pentadecylphosphocholine contains a total of 69 bonds, including 25 non-H bonds, 1 multiple bond, 19 rotatable bonds, 1 double bond, 1 positively charged N, 1 quaternary N, and 1 phosphate/thiophosphate . Mass spectrometry is extensively used for the analysis of molecular structures of unknown compounds in the gas phase .Chemical Reactions Analysis
The analysis of chemical reactions involves sensitivity analysis procedures that may be deterministic or stochastic in nature . These procedures are used to determine the effect of uncertainties in parameters and initial conditions on the solution of a set of ordinary differential equations .Scientific Research Applications
1. Phospholipid Bilayer Organization
Pentadecylphosphocholine impacts the phase behavior of phospholipid bilayers. When added to dipalmitoyl phosphatidylcholine or myristoyl-palmitoyl-phosphatidylcholine, it increases the phase transition temperature and leads to the coexistence of various phases within the bilayer. This results in changes to the physico-chemical properties of the lipid bilayer, as shown by electron microscopy, differential scanning calorimetry, and fluorescence spectroscopy studies (Cieślik-Boczula et al., 2009).
2. Electrokinetic Bioremediation
Pentadecylphosphocholine has applications in electrokinetic (EK) bioremediation. A study demonstrated its use in ex situ EK bioremediation of pentadecane-contaminated kaolinite, enhancing bacterial activity and pentadecane removal efficiency (Kim et al., 2005).
3. Membrane Packing Geometry
The membrane packing geometry of lipids like diphytanoylphosphatidylcholine, which are structurally similar to pentadecylphosphocholine, is sensitive to hydration. Studies using solid-state NMR found that hydration levels significantly affect the orientation and structural transition of lipid headgroups, influencing the overall membrane structure (Hsieh et al., 1997).
4. Photoluminescence Studies
In the field of photoluminescence, the properties of lumiphors like pentadecylphosphocholine can be enhanced by manipulating their microenvironment. This research is valuable for improving analytical detection in flow systems and developing new optical sensors (Sanz-Medel, 1993).
properties
IUPAC Name |
pentadecyl 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H44NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24-26(22,23)25-20-18-21(2,3)4/h5-20H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HITMISAYDYAKTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44NO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentadecylphosphocholine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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